ethyl 4-(4-{[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate
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Overview
Description
ethyl 4-(4-{[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of ethyl 4-(4-{[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves multiple steps, starting with the preparation of the thiazole ring. The synthetic route typically includes the following steps:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring.
Introduction of the Benzothiazole Moiety: The benzothiazole group is introduced through a series of reactions, including nucleophilic substitution and cyclization.
Attachment of the Piperazine Ring: The piperazine ring is attached to the benzothiazole moiety through a coupling reaction.
Esterification: The final step involves the esterification of the compound to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
ethyl 4-(4-{[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzothiazole moiety.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Scientific Research Applications
ethyl 4-(4-{[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit topoisomerase I, an enzyme involved in DNA replication.
Biological Research: It is used in studies related to enzyme inhibition and protein binding, providing insights into molecular interactions and pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other bioactive molecules, making it valuable in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 4-(4-{[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves the inhibition of topoisomerase I. This enzyme is crucial for DNA replication and transcription, and its inhibition leads to the stabilization of the DNA-topoisomerase I complex, resulting in DNA damage and cell death. The compound interacts with the enzyme’s active site, preventing the re-ligation of the DNA strand and thereby exerting its cytotoxic effects .
Comparison with Similar Compounds
ethyl 4-(4-{[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate can be compared with other thiazole derivatives, such as:
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds are also known for their topoisomerase I inhibitory activity and have been studied for their anticancer properties.
Thiazole-based Ubiquitin Specific Protease Inhibitors:
Thiazole-derived Phosphatidylinositol 3-Kinase Inhibitors: These inhibitors target the PI3K pathway, which is involved in cell growth and survival.
The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of topoisomerase I, making it a promising candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
ethyl 4-[4-[(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5S4/c1-3-33-23(30)27-10-12-28(13-11-27)37(31,32)15-6-4-14(5-7-15)20(29)26-21-24-16-8-9-17-19(18(16)35-21)36-22(25-17)34-2/h4-9H,3,10-13H2,1-2H3,(H,24,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARHHMAVHPBDEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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